

Application Notes and Protocols for Stat5-IN-2

Dosage in Mouse Models

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Compound of Interest

Compound Name: Stat5-IN-2

Cat. No.: B611027

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the STAT5 inhibitor, **Stat5-IN-2** (also referred to as IST5-002 in several key studies), in mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

Mechanism of Action

Stat5-IN-2 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). It functions by targeting the SH2 domain of both STAT5a and STAT5b isoforms. This interaction prevents the phosphorylation and subsequent dimerization of STAT5, which are critical steps for its activation and translocation to the nucleus to regulate gene transcription. By inhibiting STAT5 activity, **Stat5-IN-2** can modulate cellular processes such as proliferation, survival, and differentiation, making it a valuable tool for studying STAT5 signaling in various disease models, particularly in oncology.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Stat5-IN-2** (IST5-002) dosage and toxicity in mouse models.

Table 1: In Vivo Dosage for Efficacy Studies

Mouse Model	Cancer Type	Administration Route	Dosage	Dosing Schedule	Observed Effects
Xenograft (unspecified)	Prostate Cancer	Intraperitoneal (IP)	25, 50, and 100 mg/kg	Daily for 10 days	Induced significant loss of viable tumor cells and accumulation of dead cells. [1]

Table 2: In Vivo Toxicity Studies

Mouse Strain	Administration Route	Dosage	Dosing Schedule	Study Duration	Observed Toxic Effects
C57BL/6J (male)	Daily	0, 10, 30, and 100 mg/kg	Daily	28 days	No significant acute or chronic toxicity observed. No signs of anemia, thrombocytopenia, or leukopenia. [2] [3] [4]
Athymic Nude (male)	Daily	0, 10, 30, and 100 mg/kg	Daily	28 days	No significant acute or chronic toxicity observed. Gross histology of major organs was normal. [2] [3] [4]

Experimental Protocols

Preparation of Stat5-IN-2 for In Vivo Administration

Materials:

- **Stat5-IN-2** (IST5-002) powder
- Dimethyl sulfoxide (DMSO)
- PEG300

- Tween 80
- Sterile ddH₂O
- Sterile corn oil
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol 1: Formulation for Intraperitoneal (IP) or Oral (PO) Administration (Aqueous-based)

This formulation is suitable for achieving a systemic distribution of the inhibitor.

- Prepare a stock solution of **Stat5-IN-2** in DMSO. For example, to make a 20 mg/mL stock, dissolve 20 mg of **Stat5-IN-2** in 1 mL of fresh, high-quality DMSO. Gently vortex or sonicate to ensure complete dissolution.
- For a final dosing solution, take the required volume of the DMSO stock solution. For example, for a 1 mL final volume, start with 50 µL of the 20 mg/mL stock.
- Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
- Add 50 µL of Tween 80 to the mixture and mix again until clear.
- Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
- Mix the final solution thoroughly before each administration. This formulation should be prepared fresh daily.

Protocol 2: Formulation for Oral (PO) Administration (Oil-based)

This formulation may be suitable for studies requiring oral gavage.

- Prepare a stock solution of **Stat5-IN-2** in DMSO as described in Protocol 1.

- For a final dosing solution, take the required volume of the DMSO stock solution. For example, for a 1 mL final volume, start with 50 μ L of a 15 mg/mL clear DMSO stock.
- Add 950 μ L of sterile corn oil to the DMSO stock.
- Vortex the mixture vigorously to ensure a uniform suspension.
- This formulation should be prepared fresh daily and mixed well before each administration.

Administration to Mice

Protocol: Intraperitoneal (IP) Injection

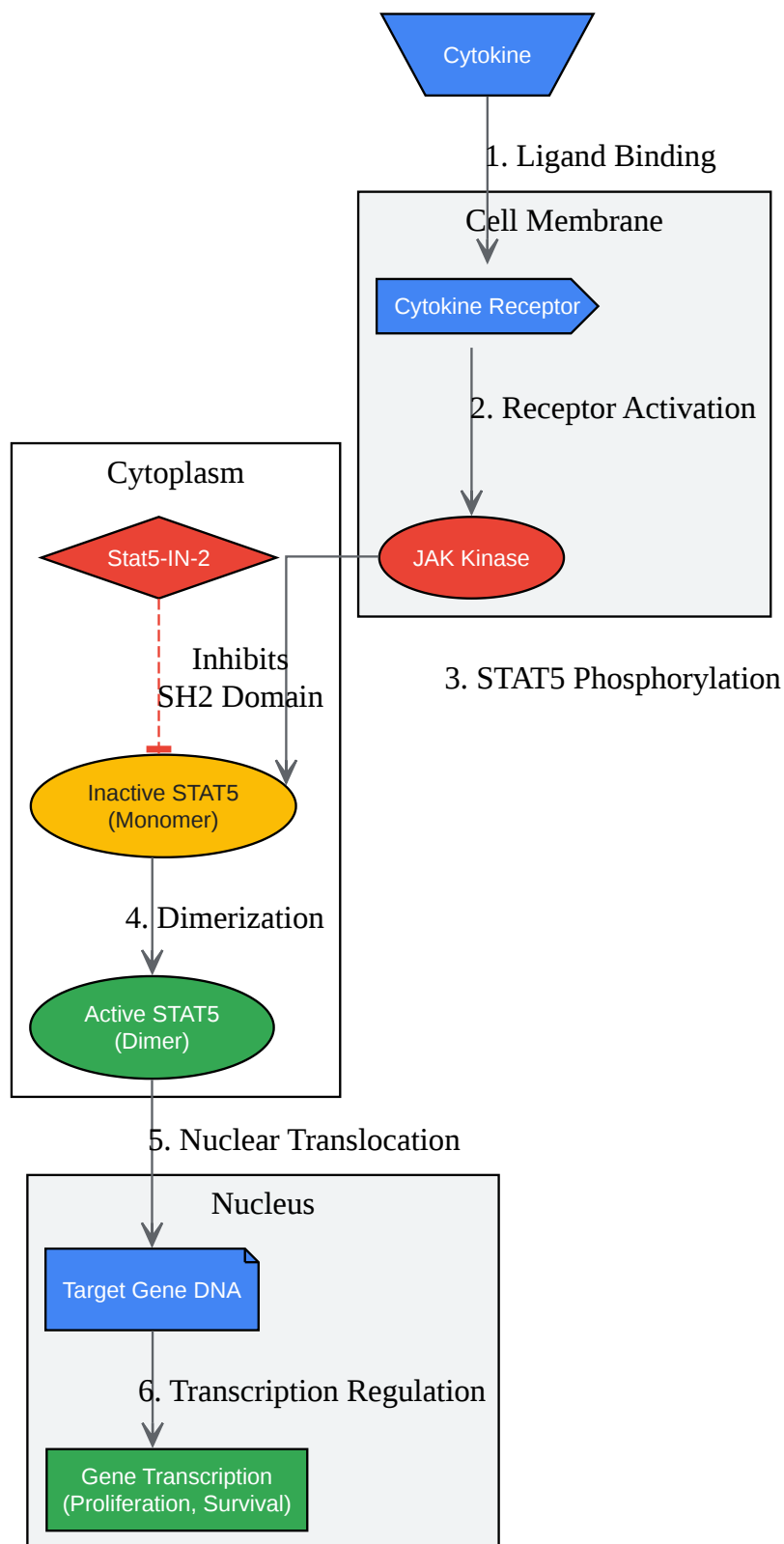
- Restrain the mouse appropriately.
- Wipe the lower abdominal area with an alcohol swab.
- Using a 27-gauge or smaller needle, carefully insert the needle into the peritoneal cavity, avoiding the bladder and internal organs.
- Slowly inject the prepared **Stat5-IN-2** formulation.
- The typical injection volume for a mouse is 100-200 μ L.

Protocol: Oral Gavage (PO)

- Use a proper-sized, ball-tipped gavage needle.
- Measure the distance from the mouse's mouth to the xiphoid process to ensure proper tube placement.
- Gently insert the gavage needle into the esophagus and advance it to the predetermined length.
- Slowly administer the **Stat5-IN-2** formulation.
- Carefully remove the gavage needle.

Visualizations

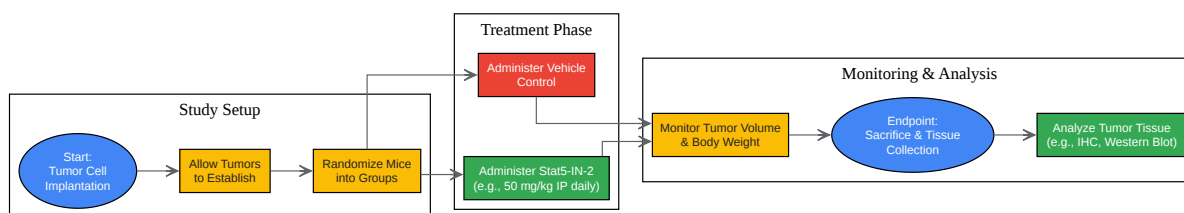
STAT5 Signaling Pathway and Inhibition by Stat5-IN-2



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Caption: STAT5 signaling pathway and the inhibitory action of **Stat5-IN-2**.

Experimental Workflow for In Vivo Efficacy Study



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Caption: General experimental workflow for an in vivo efficacy study of **Stat5-IN-2**.

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